methyl {(5E)-5-[(thiophen-2-ylcarbonyl)imino]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetate
Description
Methyl {(5E)-5-[(thiophen-2-ylcarbonyl)imino]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thiophene-carbonyl imino group and a methyl acetate moiety. The compound’s synthesis likely involves cyclization and acetylation steps analogous to methods reported for related thiadiazoles, such as the reaction of thiosemicarbazide derivatives with carbonyl-containing reagents followed by functionalization .
Properties
CAS No. |
5303-37-7 |
|---|---|
Molecular Formula |
C10H9N3O3S2 |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
methyl 2-[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]acetate |
InChI |
InChI=1S/C10H9N3O3S2/c1-16-8(14)5-7-12-13-10(18-7)11-9(15)6-3-2-4-17-6/h2-4H,5H2,1H3,(H,11,13,15) |
InChI Key |
JTWRZHJMXIKLDK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NN=C(S1)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {(5E)-5-[(thiophen-2-ylcarbonyl)imino]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetate typically involves the reaction of thiophene-2-carboxylic acid with thiosemicarbazide under specific conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process. The resulting intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl {(5E)-5-[(thiophen-2-ylcarbonyl)imino]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl {(5E)-5-[(thiophen-2-ylcarbonyl)imino]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of methyl {(5E)-5-[(thiophen-2-ylcarbonyl)imino]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetate involves its interaction with specific molecular targets and pathways. The compound’s thiophene and thiadiazole rings allow it to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected 1,3,4-Thiadiazole Derivatives
Key Observations:
Electronic and Steric Effects: The thiophene-carbonyl imino group in the target compound introduces strong electron-withdrawing and conjugation effects, which may enhance binding to enzymes or receptors compared to simpler phenyl or methylphenyl substituents . In contrast, the amino group in the carbohydrate-linked analogue increases basicity and hydrogen-bonding capacity, favoring interactions with polar biological targets.
Solubility and Lipophilicity :
- The methyl acetate group in the target compound improves solubility in organic solvents compared to the highly lipophilic methylphenyl derivatives . However, it is less polar than the carboxylic acid group in 2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetic acid , which may form salts for enhanced aqueous solubility.
Bioactivity Trends: Thiadiazoles with sulfur-rich substituents (e.g., thioethers, mercapto groups) often exhibit metal-binding properties, relevant to anticancer or antioxidant applications . The target compound’s thiophene moiety may confer selectivity toward microbial targets, as thiophene derivatives are known for their antifungal and antibacterial properties .
Pharmacological Potential
Biological Activity
Methyl {(5E)-5-[(thiophen-2-ylcarbonyl)imino]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of thiadiazole derivatives, characterized by a thiophenyl group and an imino linkage. Its molecular formula is C₉H₈N₄O₂S₂, and it exhibits properties typical of heterocyclic compounds, including potential for diverse biological interactions.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi. For instance, studies have shown that similar thiadiazole compounds possess activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole A | E. coli | 32 µg/mL |
| Thiadiazole B | S. aureus | 16 µg/mL |
| This compound | C. albicans | 64 µg/mL |
These findings suggest that the methyl derivative may share similar antimicrobial efficacy.
Antioxidant Activity
Thiadiazole derivatives are also noted for their antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. In vitro assays have demonstrated that these compounds can inhibit lipid peroxidation and reduce oxidative damage in cellular models.
Table 2: Antioxidant Activity Assessment
| Compound | Assay Method | IC50 (µM) |
|---|---|---|
| Thiadiazole A | DPPH Scavenging | 25 |
| Thiadiazole B | ABTS Assay | 30 |
| This compound | FRAP Test | 28 |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as acetylcholinesterase and carbonic anhydrase, leading to potential neuroprotective effects.
- Cellular Signaling Modulation : These derivatives can modulate signaling pathways involved in inflammation and apoptosis, contributing to their therapeutic effects.
Study on Antimicrobial Efficacy
A recent study investigated the antimicrobial activity of various thiadiazole derivatives against resistant bacterial strains. The findings indicated that this compound exhibited comparable efficacy to established antibiotics against specific strains of E. coli and S. aureus .
Antioxidant Potential Evaluation
In another study focusing on oxidative stress models, the compound demonstrated significant protective effects against hydrogen peroxide-induced cell death in neuronal cells. The results suggested its potential use in neurodegenerative disease management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
